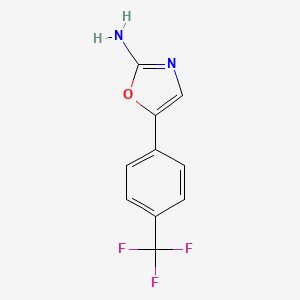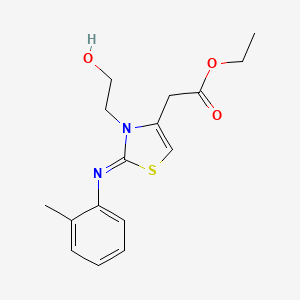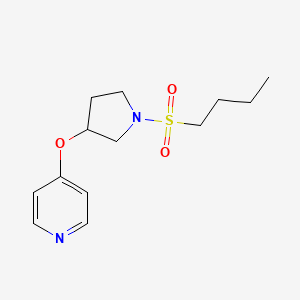
4-((1-(Butilsulfonil)pirrolidin-3-il)oxi)piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a chemical compound known for its potent inhibition of nicotinic acetylcholine receptors. This compound was first synthesized by researchers at Pfizer’s Central Research Division in the United States. It has a molecular formula of C16H26N2O3S and a molecular weight of 330.46 g/mol.
Aplicaciones Científicas De Investigación
4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is widely used in scientific research, particularly in pharmacology and neuropharmacology. It serves as a tool compound to study the function of nicotinic acetylcholine receptors, which are involved in various neurological processes.
Métodos De Preparación
The synthesis of 4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine involves several steps. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the butylsulfonyl group and the pyridine moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency .
Análisis De Reacciones Químicas
4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Mecanismo De Acción
The mechanism of action of 4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its binding to nicotinic acetylcholine receptors, thereby inhibiting their function. This inhibition affects the transmission of nerve signals, which can be useful in studying neurological disorders and developing treatments. The molecular targets include the receptor subunits, and the pathways involved are related to neurotransmission and signal transduction.
Comparación Con Compuestos Similares
Similar compounds to 4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine include other pyrrolidine derivatives and nicotinic acetylcholine receptor inhibitors. Some examples are:
4-(Pyrrolidin-1-yl)benzonitrile: Used as a selective androgen receptor modulator.
Pyrrolidine-2-one: Known for its biological activity and use in medicinal chemistry.
Pyrrolidine-2,5-diones: Studied for their pharmacological properties. The uniqueness of 4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine lies in its specific inhibition of nicotinic acetylcholine receptors, making it a valuable tool in neuropharmacological research.
Propiedades
IUPAC Name |
4-(1-butylsulfonylpyrrolidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-2-3-10-19(16,17)15-9-6-13(11-15)18-12-4-7-14-8-5-12/h4-5,7-8,13H,2-3,6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGNOOIAXKWKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(C1)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

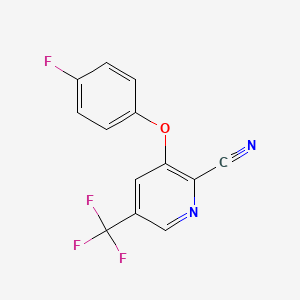
![5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole](/img/structure/B2421500.png)

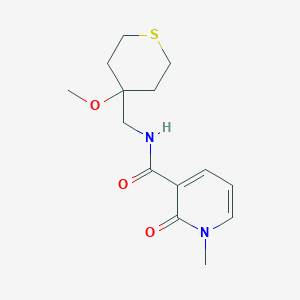
![2-Chloro-4-[2-(pyridin-4-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2421507.png)


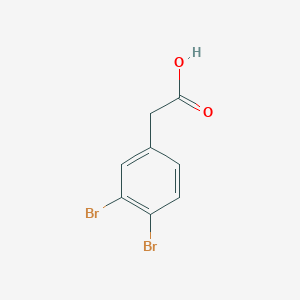
![N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2421512.png)
